2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their use as intermediates in the synthesis of various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods often employ similar strategies, focusing on high yield and selectivity.
Chemical Reactions Analysis
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert it into different isoindole derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen.
Scientific Research Applications
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features and reactivity. Similar compounds include other isoindole-1,3-dione derivatives, such as:
N-substituted isoindole-1,3-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Multifunctionalized isoindole-1,3-diones: . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
88332-09-6 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[4-(1,3-dioxoisoindol-2-yl)butan-2-ylideneamino] acetate |
InChI |
InChI=1S/C14H14N2O4/c1-9(15-20-10(2)17)7-8-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-6H,7-8H2,1-2H3 |
InChI Key |
QMCOWPSFQGYCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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